molecular formula C9H15NO B13837554 4-(6-Azabicyclo[3.1.0]hexan-6-yl)butan-2-one

4-(6-Azabicyclo[3.1.0]hexan-6-yl)butan-2-one

Cat. No.: B13837554
M. Wt: 153.22 g/mol
InChI Key: HUFHWJYZTPWLOT-UHFFFAOYSA-N
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Description

4-(6-Azabicyclo[310]hexan-6-yl)butan-2-one is a complex organic compound featuring a bicyclic structure with nitrogen as a heteroatom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Azabicyclo[3.1.0]hexan-6-yl)butan-2-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the intramolecular cyclopropanation of alpha-diazoacetates using transition metal catalysis, such as ruthenium (II) catalysis . The process begins with the reaction of bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate to yield bromoacetate. This intermediate is then subjected to an alkaline reaction in anhydrous tetrahydrofuran (THF) with N,N’-Bis(p-toluenesulfonyl) hydrazine, forming alpha-diazoacetate. The final step involves intramolecular cyclopropanation to produce the desired bicyclic compound .

Industrial Production Methods

Industrial production methods for this compound are still under development, with research focusing on optimizing yields and reaction conditions. The use of catalytic hydrogenation and cyclization reactions are common, although they present challenges such as low yields and stringent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

4-(6-Azabicyclo[3.1.0]hexan-6-yl)butan-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the carbon atoms adjacent to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction typically yields alcohols.

Scientific Research Applications

4-(6-Azabicyclo[3.1.0]hexan-6-yl)butan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(6-Azabicyclo[3.1.0]hexan-6-yl)butan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into active sites of enzymes, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

4-(6-azabicyclo[3.1.0]hexan-6-yl)butan-2-one

InChI

InChI=1S/C9H15NO/c1-7(11)5-6-10-8-3-2-4-9(8)10/h8-9H,2-6H2,1H3

InChI Key

HUFHWJYZTPWLOT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCN1C2C1CCC2

Origin of Product

United States

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